Cinnamylamine hydrochloride
Overview
Description
Synthesis Analysis
Cinnamylamine hydrochloride can be synthesized through different methods, one of which involves a two-step reaction starting from cinnamic acid. The first step involves the reaction of cinnamic acid with thionyl chloride to produce cinnamyl chloride. In the subsequent step, cinnamyl chloride reacts with 2-aminoethanol, yielding N-(2-Hydroxyethyl)cinnamamide with a reported yield of 52% under specific reaction conditions (Jing, 2001).
Molecular Structure Analysis
Cinnamylamine and its derivatives have been studied for their molecular structure, particularly in complexes with other molecules. For instance, the three-dimensional structure of cinnamycin (a related compound) complexed with lysophosphatidylethanolamine has been determined, providing insights into the molecular interactions and specificity of ligand binding, illustrating the compound's cylindrical shape and the hydrophobic pocket that accommodates the ligand head group (Hosoda et al., 1996).
Chemical Reactions and Properties
Cinnamylamine hydrochloride and related compounds participate in various chemical reactions, including [2 + 2] and [4 + 2] cycloaddition reactions. These reactions have been explored in the synthesis of pyrrolidine products, demonstrating the compound's versatility in synthetic chemistry (Yamazaki et al., 2016).
Physical Properties Analysis
The specific physical properties of cinnamylamine hydrochloride, such as melting point, boiling point, and solubility, were not directly found in the searched literature. However, these properties are crucial in the practical application and handling of the compound, affecting its storage, stability, and use in various reactions.
Chemical Properties Analysis
Cinnamylamine and its derivatives exhibit several chemical properties, including binding specificity to certain lipids, as illustrated by the specific binding of Ro 09-0198 (cinnamycin) to phosphatidylethanolamine. This binding is characterized by a large binding constant and depends on the experimental conditions, demonstrating the compound's potential for specific molecular interactions (Machaidze et al., 2002).
Scientific Research Applications
Biocatalytic Synthesis of Aromatic Primary Amines (APAs)
- Scientific Field : Biological Engineering .
- Application Summary : Cinnamylamine is used as a key intermediate in the chemical industry with numerous applications. Efficient and mild biocatalytic synthesis is an excellent complement to traditional chemical synthesis .
- Methods of Application : The biocatalytic synthesis of APAs was metabolically regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .
- Results : The cinnamylamine yield of the best metabolically engineered strain S020 was increased to 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .
Biosynthesis of Cinnamylamine
- Scientific Field : Biotechnology for Biofuels and Bioproducts .
- Application Summary : Cinnamylamine is an aromatic compound derived from L-phenylalanine, which is used in the synthesis of biologically active molecules, including drugs, and energetic materials .
- Methods of Application : The biosynthesis of cinnamylamine was achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy .
- Results : By optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation, the yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .
Synthesis of Antifungal Agent Naftifine
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Cinnamylamine can be used to synthesize the antifungal agent naftifine for the treatment of infections of Tinea, Trichophyton, and Epidermophyton species .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a key intermediate in the synthesis of naftifine .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Energetic Materials
- Scientific Field : Materials Science .
- Application Summary : Cinnamylamine is an essential precursor for energetic compounds that can synthesize energetic materials .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a precursor in the synthesis of energetic materials .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Pyrazines and Quinazolinones
- Scientific Field : Medicinal Chemistry .
- Application Summary : Cinnamylamine is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects, such as pyrazines and quinazolinones .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a key intermediate in the synthesis of pyrazines and quinazolinones .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Dulutvir
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 2,4-Difluorobenzylamine is a key intermediate of dulutvir, which is a new anti-HIV drug under GlaxoSmithKline (GSK). Cinnamylamine can be used to synthesize 2,4-Difluorobenzylamine .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of cinnamylamine as a key intermediate in the synthesis of dulutvir .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
Future Directions
The biosynthesis of cinnamylamine using cinnamic acid as the precursor in E. coli provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This regulatory process provides a common strategy for regulating the biocatalytic synthesis of other APAs .
properties
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-KQGICBIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylamine hydrochloride | |
CAS RN |
5586-89-0, 17480-08-9 | |
Record name | Cinnamylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamylamine hydrochloride, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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